2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
Description
Propriétés
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-14(21)11-22)26-12-13-4-2-3-5-15(13)19/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNMYZMEZEJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Aldose Reductase Inhibition :
- Antioxidant Properties :
- Potential Anticancer Activity :
Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of the compound on ALR2:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 0.789 | 25.23 |
| Eparlestat (control) | 17.37 | - |
These results indicate that the compound is a potent inhibitor of ALR2, with a significantly higher selectivity index compared to traditional inhibitors like eparlestat .
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
| Compound | DPPH Scavenging Rate (%) at 1 μM |
|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 41.48 |
| Trolox (standard) | 11.89 |
The data shows that the compound significantly outperformed Trolox, a well-known antioxidant, highlighting its potential as a therapeutic agent against oxidative stress .
Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively:
| Cell Line | EC50 (nM) |
|---|---|
| MX-1 (BRCA1 mutant) | 0.3 |
| Capan-1 (BRCA2 mutant) | 5 |
These findings suggest that the compound may be beneficial in treating cancers associated with BRCA mutations .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues from Indolinone and Quinoline Scaffolds
lists (E)-2-(substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides with varying substituents (e.g., 4-bromobenzyl, hydroxymethyl, cyanamido). Key comparisons:
Key Insight : The target compound’s fluorine substituent likely offers superior metabolic stability compared to brominated analogs, while retaining moderate lipophilicity.
Pyrimidoindole and Chromenone Derivatives
describes N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide , which shares a fluorobenzyl group but differs in core structure:
The sulfanyl group in ’s compound could enhance covalent interactions with targets, whereas the target compound’s pyridinone scaffold may offer better solubility .
Lp-PLA2 Inhibitors (Rilapladib Analogue)
highlights Rilapladib, a potent Lp-PLA2 inhibitor with a thioether-linked quinoline core:
Rilapladib’s thioether and difluorobenzyl groups likely enhance target affinity, but the target compound’s hydroxymethyl group may reduce toxicity risks associated with sulfur metabolism.
Tetrahydrofuran-Oxy and Piperidinylidene Analogues
includes compounds with tetrahydrofuran-3-yl-oxy and piperidinylidene groups:
Q & A
Basic Synthesis and Structural Characterization
Q: What are the key considerations for synthesizing this compound, and how can its structural integrity be confirmed? A: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridinone core. Critical steps include:
- Coupling reactions (e.g., introducing the 2-fluorobenzyl ether group via nucleophilic substitution under anhydrous conditions ).
- Protection/deprotection strategies for the hydroxymethyl group to prevent undesired side reactions .
Structural confirmation requires NMR spectroscopy (¹H/¹³C for functional groups), mass spectrometry (HRMS for molecular weight), and X-ray crystallography (if crystalline) to resolve stereochemistry .
Advanced Reaction Optimization
Q: How can researchers optimize reaction yields when introducing the 2-methoxyethylacetamide moiety? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst use : Mild bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency while minimizing hydrolysis .
- Temperature control : Lower temperatures (0–5°C) reduce side-product formation during acyl transfer steps .
Validate purity via HPLC (>95%) and monitor progress with TLC (Rf tracking) .
Biological Activity Evaluation
Q: What methodologies are recommended for assessing this compound’s therapeutic potential? A: Prioritize:
- In vitro assays : Screen against kinase targets (e.g., PI3K/AKT/mTOR pathways) due to structural similarity to pyrimidine-based inhibitors .
- Cellular uptake studies : Use fluorophore-tagged analogs to evaluate permeability (e.g., Caco-2 monolayers) .
- Dose-response profiling : Determine IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays .
Contradictory activity data may arise from assay conditions (e.g., serum interference); use orthogonal methods (e.g., SPR binding assays) to validate .
Computational Modeling for Target Prediction
Q: How can computational tools predict biological targets for this compound? A: Employ:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR) based on pyridinone scaffold affinity .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous compounds .
- ADMET prediction : SwissADME predicts logP (~2.5) and BBB permeability, guiding in vivo study design .
Stability and Degradation Pathways
Q: What are the critical stability challenges for this compound under experimental conditions? A:
- Hydrolytic degradation : The hydroxymethyl group is prone to oxidation; store lyophilized at -20°C under argon .
- pH sensitivity : Avoid buffers outside pH 6–8 to prevent lactam ring cleavage .
- Light exposure : Protect from UV light to avert fluorobenzyl group decomposition .
Characterize degradation products via LC-MS/MS and adjust formulation (e.g., cyclodextrin encapsulation) .
Handling Data Contradictions in Biological Assays
Q: How should researchers resolve discrepancies between in vitro and in vivo activity data? A:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite screening : Use HRMS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Proteomic profiling : Compare target engagement in cell lysates vs. whole organisms via Western blot or SILAC .
Structure-Activity Relationship (SAR) Exploration
Q: Which structural modifications could enhance this compound’s selectivity for kinase targets? A: Prioritize:
- Fluorine substitution : Replace 2-fluorobenzyl with 3-fluoro to alter steric interactions with kinase ATP pockets .
- Acetamide linker optimization : Introduce methyl groups to the methoxyethyl chain to improve water solubility .
- Pyridinone core modulation : Substitute the 4-oxo group with a thione to enhance binding affinity .
Validate modifications using crystallographic data and kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
